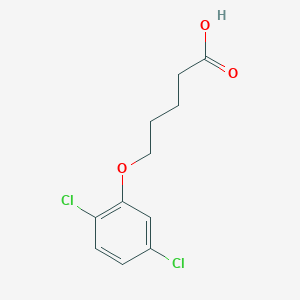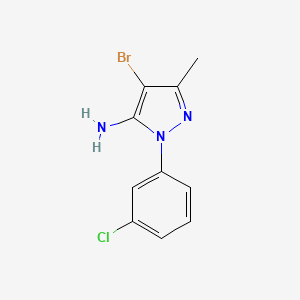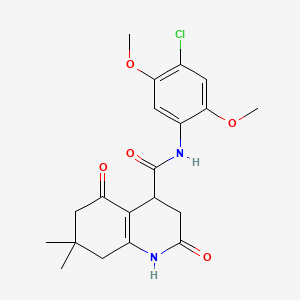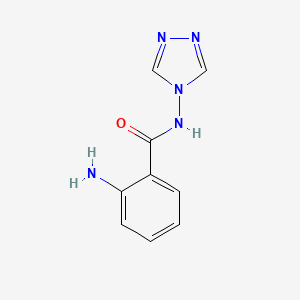![molecular formula C16H20N4O2S B12115425 1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea](/img/structure/B12115425.png)
1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-(1-éthyl-2-oxo-indolin-3-ylidène)amino]-3-(tétrahydrofurfuryl)thiourée est un composé organique complexe qui appartient à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leurs activités biologiques et pharmacologiques significatives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-[(Z)-(1-éthyl-2-oxo-indolin-3-ylidène)amino]-3-(tétrahydrofurfuryl)thiourée implique généralement la condensation de la 1-éthyl-2-oxo-indoline avec l'isothiocyanate de tétrahydrofurfuryle. La réaction est réalisée sous reflux en présence d'un solvant approprié tel que le méthanol ou l'éthanol. Le mélange réactionnel est ensuite purifié à l'aide de techniques chromatographiques standard pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 1-[(Z)-(1-éthyl-2-oxo-indolin-3-ylidène)amino]-3-(tétrahydrofurfuryl)thiourée subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe thiourée peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium, acide acétique.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, éthanol.
Substitution : Nucléophiles tels que les amines, les alcools et les thiols.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés de la thiourée réduite.
Substitution : Dérivés de l'indole substitués.
Applications de la recherche scientifique
La 1-[(Z)-(1-éthyl-2-oxo-indolin-3-ylidène)amino]-3-(tétrahydrofurfuryl)thiourée a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-[(Z)-(1-éthyl-2-oxo-indolin-3-ylidène)amino]-3-(tétrahydrofurfuryl)thiourée implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Des études détaillées sur ses cibles moléculaires et ses voies sont essentielles pour comprendre pleinement son mécanisme d'action .
Applications De Recherche Scientifique
1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Composés similaires
1-éthyl-2-oxo-indoline : Un précurseur dans la synthèse du composé.
Isothiocyanate de tétrahydrofurfuryle : Un autre précurseur utilisé dans la synthèse.
Dérivés de l'indole : Une vaste classe de composés ayant des structures et des activités biologiques similaires.
Unicité
La 1-[(Z)-(1-éthyl-2-oxo-indolin-3-ylidène)amino]-3-(tétrahydrofurfuryl)thiourée se distingue par sa combinaison unique des parties indole et thiourée, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C16H20N4O2S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(1-ethyl-2-hydroxyindol-3-yl)imino-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C16H20N4O2S/c1-2-20-13-8-4-3-7-12(13)14(15(20)21)18-19-16(23)17-10-11-6-5-9-22-11/h3-4,7-8,11,21H,2,5-6,9-10H2,1H3,(H,17,23) |
Clé InChI |
KHGPRVRKSNOHKK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)NCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)




![2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)
![Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)
![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)

![4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12115406.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B12115417.png)

![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)
